molecular formula C6H12O5 B15183897 2-O-Methyl-beta-D-ribofuranose CAS No. 18979-03-8

2-O-Methyl-beta-D-ribofuranose

Cat. No.: B15183897
CAS No.: 18979-03-8
M. Wt: 164.16 g/mol
InChI Key: STGXGJRRAJKJRG-KVTDHHQDSA-N
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Description

2-O-Methyl-beta-D-ribofuranose is a modified sugar molecule derived from ribose, a naturally occurring pentose sugar This compound features a methyl group attached to the second carbon of the ribofuranose ring, which distinguishes it from its parent molecule, beta-D-ribofuranose

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-beta-D-ribofuranose typically involves the methylation of beta-D-ribofuranose. One common method includes the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar methylation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-O-Methyl-beta-D-ribofuranose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the ribofuranose ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound-5-aldehyde, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

2-O-Methyl-beta-D-ribofuranose is a methylated derivative of beta-D-ribofuranose, a pentose sugar that plays a critical role in the structure of ribonucleic acids (RNA). It features a methoxy group (-OCH3) at the 2' position of the ribofuranose ring and has the molecular formula C6H12O5. The presence of this modification enhances the stability and bioactivity of nucleosides derived from ribofuranose, making them valuable in various biochemical applications, particularly in the development of antiviral and anticancer agents.

Scientific Research Applications

  • RNA Stability and Resistance to Enzymatic Degradation Research indicates that nucleosides containing this compound can enhance the stability of RNA molecules and improve their resistance to enzymatic degradation. This property is particularly beneficial in developing antiviral drugs, as these compounds can effectively inhibit viral replication by mimicking natural substrates.
  • Influence on Cellular Processes Studies have shown that derivatives of this compound can influence cellular processes such as gene expression and protein synthesis.
  • RNA Polymerase Activity Modified nucleotides containing this compound can influence the activity of RNA polymerases, affecting replication.
  • Profiling RNA Modifications Deep sequencing-based methods have been developed for RNA 2′-O-methylation analysis and are already extensively used for RNA modification profiling under different physiological conditions . RiboMethSeq is a popular application for profiling 2′-O-methylations in eukaryotic rRNAs .
  • Impact on bacterial ribosome selectivity Some molecules, such as butirosin B, neomycin, and paromomycin, contain an O-β-D-ribofuranoside ring in their structure . It has been suggested that the presence of the ribofuranose ring in these antibiotics may improve the bacterial ribosome selectivity .

Detection and Analysis of RNA Ribose 2′-O-Methylations

  • Reverse Transcriptase Stops: RT-enzymes are stalled or paused at a 2′-O-Me at low [deoxynucleotide triphosphate (dNTP)], opening a new way for specific detection . This technique has been successfully applied to the analysis of various eukaryotic rRNAs .
  • Quantification of low [dNTP] RT stops: Quantification of low [dNTP] RT stops by quantitative reverse transcription coupled with PCR amplification (qRT-PCR), the so-called RTL-P approach, has been proposed for relative quantification of 2′-O-methylation site by site .
  • Engineered KlenTaq RT-enzyme: An engineered KlenTaq RT-enzyme, specific to 2′-O-methylation, was developed and is sensitive to 2′-O-methylations, stalling at those residues even at normal dNTP concentrations .

Other applications

  • Drug Design: The 2′-O,4′-C-methylene-β-D-ribofuranose nucleotides are used for single or multiple substitutions in RNA molecules and thereby introduce enhanced bio- and potential for the development of new stabilized nucleic acids and will promote future applications in diagnostics, drug discovery, and clinical therapy .
  • ** повышения аффинности олигонуклеотидов:** Neomycin has been used to enhance the affinity of oligonucleotides to an α-sarcin loop RNA sequence and to HIV-1 trans activation .

Mechanism of Action

The mechanism by which 2-O-Methyl-beta-D-ribofuranose exerts its effects involves its interaction with specific enzymes and receptors. The methyl group modification can alter the binding affinity and specificity of the compound, affecting its biological activity. For instance, it may inhibit or activate certain enzymes involved in carbohydrate metabolism, leading to changes in cellular processes.

Comparison with Similar Compounds

    Beta-D-ribofuranose: The parent molecule without the methyl group.

    2-Deoxy-D-ribose: Lacks the hydroxyl group at the second carbon.

    2-Fluoro-beta-D-ribofuranose: Contains a fluorine atom instead of a hydroxyl group at the second carbon.

Uniqueness: 2-O-Methyl-beta-D-ribofuranose is unique due to its specific methylation, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its reactivity, and provide new avenues for research and application.

Properties

CAS No.

18979-03-8

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methoxyoxolane-2,4-diol

InChI

InChI=1S/C6H12O5/c1-10-5-4(8)3(2-7)11-6(5)9/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1

InChI Key

STGXGJRRAJKJRG-KVTDHHQDSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1O)CO)O

Canonical SMILES

COC1C(C(OC1O)CO)O

Origin of Product

United States

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